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Compound of Interest

Compound Name: AF 698

Cat. No.: B1664399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 698 is a synthetic derivative of apovincaminic acid, identified as a peripheral vasodilator

with a selective effect on cerebral microvascular circulation.[1] Its chemical name is (3α,16α)-

Eburnamenine-14-carboxylic acid 1,3-dihydro-3-oxo-1-isobenzofuranyl ester.[1] As a phthalate

derivative of apovincamine, AF 698 belongs to the family of vinca alkaloids, which are known

for their diverse pharmacological activities, including vasodilation.[2] This document provides a

comprehensive technical overview of AF 698, including its chemical properties, probable

mechanism of action based on related compounds, and generalized experimental protocols for

assessing its effects.

Chemical and Physical Properties
A summary of the key chemical and physical properties of AF 698 is presented in Table 1.

Table 1: Chemical and Physical Properties of AF 698
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Property Value Reference

CAS Number 82958-11-0

Molecular Formula C₂₈H₂₆N₂O₄

Molecular Weight 454.52 g/mol

Chemical Name

(3α,16α)-Eburnamenine-14-

carboxylic acid 1,3-dihydro-3-

oxo-1-isobenzofuranyl ester

[1]

Synonyms AF 698 [1]

Class
Apovincaminic acid derivative,

Vinca alkaloid

Description Peripheral vasodilator [1]

Probable Mechanism of Action and Signaling
Pathways
While the specific molecular targets of AF 698 have not been fully elucidated in publicly

available literature, its action as a vasodilator, particularly with selectivity for cerebral

circulation, is likely mediated through pathways common to other vinca alkaloids and

apovincamine derivatives such as vincamine, vinpocetine, and vinburnine.[3][4] The primary

proposed mechanisms for vasodilation by these related compounds involve the modulation of

intracellular calcium levels and cyclic nucleotide signaling in vascular smooth muscle cells.[3][5]

Two key signaling pathways are likely involved:

Phosphodiesterase (PDE) Inhibition: Vinpocetine, a well-studied analogue, acts as a

phosphodiesterase type 1 (PDE1) inhibitor.[3] Inhibition of PDE1 leads to an increase in

intracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevated cGMP

activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets,

ultimately leading to a decrease in intracellular calcium concentration and smooth muscle

relaxation (vasodilation).[3]
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Calcium Channel Blockade: Vinburnine is thought to exert its vasodilatory effects primarily by

inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in

vascular smooth muscle cells.[3][5] By blocking these channels, the rise in intracellular Ca²⁺

required for contraction is prevented, leading to vasodilation.

Given that AF 698 is a derivative of apovincaminic acid, it is plausible that its vasodilator effect

is mediated by one or a combination of these pathways.

Visualized Signaling Pathways
The following diagrams illustrate the probable signaling pathways for the vasodilatory action of

AF 698, based on the mechanisms of related compounds.
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Probable PDE1 Inhibition Pathway for AF 698.
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Probable Calcium Channel Blockade Pathway for AF 698.

Quantitative Data
A comprehensive search of publicly available scientific literature did not yield specific

quantitative data for AF 698, such as IC₅₀/EC₅₀ values, binding affinities, or detailed

pharmacokinetic parameters. The primary research article by Marzo et al. (1982), which likely

contains such data, is not readily accessible in full-text format. The available information does

state that AF 698 has a better vasodilator effect than vincamine.

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological testing of AF 698 are

described in the original 1982 publication by Marzo et al., which is not publicly available in its

entirety. However, based on studies of similar vasodilator compounds, a generalized protocol

for assessing the vasodilatory effects of AF 698 using an ex vivo wire myography technique is

provided below.[3]

Generalized Protocol for Assessing Vasodilatory Effects
using Wire Myography
Objective: To determine the concentration-response relationship for AF 698-induced

vasodilation in isolated arterial segments.

Materials and Reagents:
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Isolated arterial segments (e.g., rat mesenteric artery, porcine coronary artery)

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2,

KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

Vasoconstrictor agent (e.g., phenylephrine, KCl)

AF 698 stock solution (dissolved in a suitable solvent, e.g., DMSO)

Wire myograph system

Data acquisition system

Procedure:

Tissue Preparation: Isolate the desired artery and clean it of surrounding connective and

adipose tissue. Cut the artery into small rings (approximately 2 mm in length).

Mounting: Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit

buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

Equilibration and Viability Check: Allow the tissues to equilibrate for at least 60 minutes

under a resting tension. Assess the viability of the arterial rings by inducing a contraction with

a high concentration of KCl. The integrity of the endothelium can be tested by assessing the

relaxation response to acetylcholine after pre-constriction with phenylephrine.

Pre-constriction: After a washout period, pre-constrict the arterial rings with a submaximal

concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable contractile tone.

Concentration-Response Curve: Once a stable plateau of contraction is reached, add AF
698 cumulatively to the bath in increasing concentrations. Record the relaxation response at

each concentration until a maximal response is achieved or the highest concentration is

tested.

Data Analysis: Express the relaxation responses as a percentage of the pre-constriction

tone. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of AF
698 that produces 50% of the maximal relaxation) to determine its potency.
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Generalized workflow for wire myography experiment.

Summary and Future Directions
AF 698 is a promising vasodilator with reported selectivity for the cerebral vasculature. While

detailed mechanistic and quantitative data remain limited in the public domain, its structural

relationship to other apovincamine derivatives suggests that its effects are likely mediated

through the inhibition of phosphodiesterase 1 and/or the blockade of voltage-gated calcium

channels in vascular smooth muscle.[3][5]

Future research should focus on:

Elucidating the precise molecular targets of AF 698.

Conducting detailed in vitro and in vivo studies to quantify its potency, efficacy, and

pharmacokinetic profile.

Performing head-to-head comparative studies with other cerebral vasodilators to fully

characterize its therapeutic potential.

Access to the original research by Marzo et al. would be invaluable in providing a more

complete understanding of this compound. Further investigation into AF 698 and its analogues

could lead to the development of novel therapies for cerebrovascular disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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